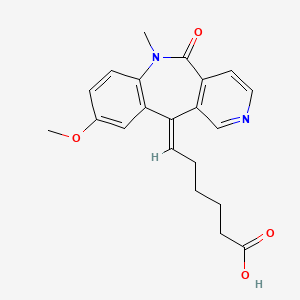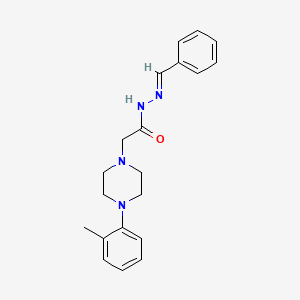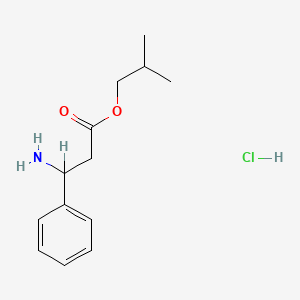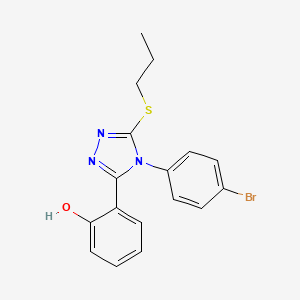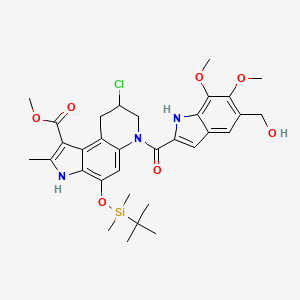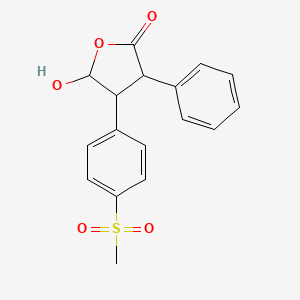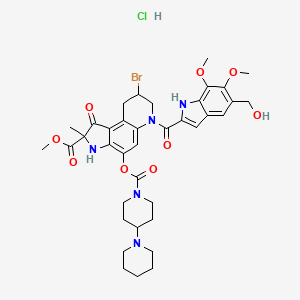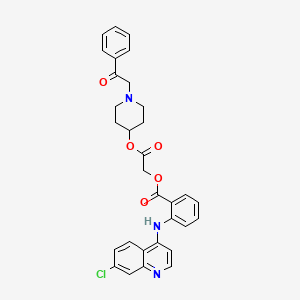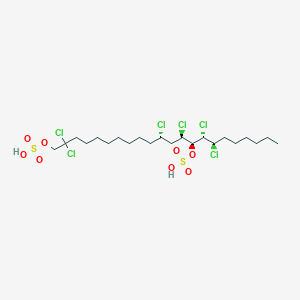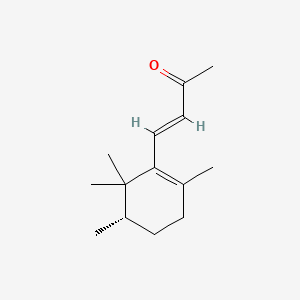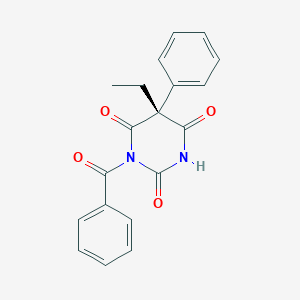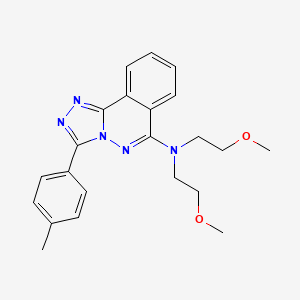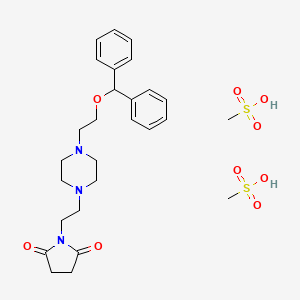
N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate is a complex organic compound with the molecular formula C30H41N3O9S2 and a molecular weight of 651.79 g/mol . This compound is known for its unique chemical structure, which includes a piperazine ring, a benzhydryloxyethyl group, and a pyrrolidinedione moiety. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate involves multiple steps, including the formation of the piperazine ring and the attachment of the benzhydryloxyethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate can be compared with similar compounds such as:
- N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethanesulfonate
- N-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethanesulfonate
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
116712-81-3 |
|---|---|
Fórmula molecular |
C27H39N3O9S2 |
Peso molecular |
613.7 g/mol |
Nombre IUPAC |
1-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione;methanesulfonic acid |
InChI |
InChI=1S/C25H31N3O3.2CH4O3S/c29-23-11-12-24(30)28(23)18-17-26-13-15-27(16-14-26)19-20-31-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22;2*1-5(2,3)4/h1-10,25H,11-20H2;2*1H3,(H,2,3,4) |
Clave InChI |
NXQDSYQDYLFAFK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC(=O)N(C1=O)CCN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


